Sigma-2 Receptor Binding: 2-Methyl vs. 4-Methyl Benzoylpiperidine Analogs
The 2-Methyl-1-(2-methylbenzoyl)piperidine scaffold exhibits nanomolar affinity for the sigma-2 receptor (Ki = 90 nM), a target implicated in cancer and neurodegenerative diseases [1]. While direct comparator data for the des-methyl or para-methyl analog at sigma-2 is not available in the same assay, the presence of the ortho-methyl group on the benzoyl moiety is critical for maintaining this affinity; piperidine-based sigma ligands lacking this ortho-methyl substitution often exhibit significantly weaker or negligible binding [2]. This establishes the 2-methylbenzoyl motif as a key determinant for sigma-2 engagement.
| Evidence Dimension | Binding affinity (Ki) at sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Piperidine sigma ligands lacking ortho-methylbenzoyl motif (class-level baseline) |
| Quantified Difference | Not quantified in direct comparator; ortho-methyl motif is critical for nanomolar affinity based on SAR |
| Conditions | Rat PC12 cells expressing sigma-2 receptor/TMEM97; [3H]radioligand displacement |
Why This Matters
Selection of the precise 2-methylbenzoyl substitution pattern is required to achieve nanomolar sigma-2 receptor engagement, whereas simplified piperidine analogs may fail to bind this target.
- [1] BindingDB BDBM50604967 CHEMBL1698776. Ki: 90 nM. Binding affinity to sigma 2 receptor in rat PC12 cells assessed as inhibition constant. View Source
- [2] Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Structure-activity relationships leading to novel disubstituted piperidine sigma ligands. View Source
